molecular formula C₉₇H₁₀₉NO₂₁S B1163038 Amylostatin XG Octamethoxybenzyl Ether

Amylostatin XG Octamethoxybenzyl Ether

Cat. No.: B1163038
M. Wt: 1656.96
Attention: For research use only. Not for human or veterinary use.
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Description

Amylostatin XG Octamethoxybenzyl Ether is a chemically modified intermediate derived from Amylostatin XG, a structural analogue of the α-glucosidase inhibitor Acarbose. Its molecular formula is C₉₇H₁₀₉NO₂₁S, with a molecular weight of 1656.96 g/mol . The compound features an octamethoxybenzyl ether group, which enhances its stability during synthetic processes. It serves as a critical precursor in developing enzyme inhibitors targeting carbohydrate metabolism, particularly for diabetes research .

Properties

Molecular Formula

C₉₇H₁₀₉NO₂₁S

Molecular Weight

1656.96

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Features

Amylostatin XG Octamethoxybenzyl Ether
  • Structure : A highly substituted derivative with eight methoxy groups on the benzyl ether moiety, contributing to steric protection and synthetic versatility.
  • Role : Acts as a protected intermediate for Amylostatin XG, enabling selective deprotection in downstream reactions .
Deoxynojirimycin (DNJ)
  • Structure: A smaller iminosugar with a polyhydroxylated piperidine ring.
  • Role : Broad-spectrum inhibitor of α-glucosidases (intestinal, lysosomal), β-glucosidase, and pancreatic α-amylase. Unlike this compound, DNJ directly inhibits enzymes without requiring metabolic activation .
8-O-Acetylshanzhiside Methyl Ester
  • Structure : A glycoside with acetyl and methyl ester groups, derived from iridoid compounds.
  • Role : Used as a reference standard in pharmacological and cosmetic research, with applications in synthetic chemistry and food additives .

Table 1: Structural and Functional Comparison

Compound Key Functional Groups Molecular Weight (g/mol) Primary Role
This compound Octamethoxybenzyl ether, sulfide 1656.96 Synthetic intermediate for inhibitors
Deoxynojirimycin (DNJ) Polyhydroxylated piperidine ~163.17* Direct enzyme inhibition
8-O-Acetylshanzhiside Methyl Ester Acetyl, methyl ester, glycoside ~534.5* Reference standard, additive
This compound
  • Mechanism : Indirect α-glucosidase inhibition via its parent compound, Amylostatin XG, which mimics Acarbose’s ability to block carbohydrate digestion.
  • Selectivity : Primarily targets α-glucosidase isoforms involved in starch hydrolysis .
Deoxynojirimycin (DNJ)
  • Mechanism : Competitively inhibits α- and β-glucosidases, as well as α-amylase, by mimicking the transition state of glycosidase substrates.
  • Selectivity : Broader activity across mammalian, plant, and microbial enzymes compared to Amylostatin derivatives .
8-O-Acetylshanzhiside Methyl Ester
  • Mechanism: Not directly an enzyme inhibitor; used to study anti-inflammatory and neuroprotective effects in pharmacological models .
This compound
Deoxynojirimycin (DNJ)
  • Use Cases : Commercial biochemical reagent; investigated for diabetes management and antiviral therapies (e.g., HIV, hepatitis) .
8-O-Acetylshanzhiside Methyl Ester
  • Use Cases : Ingredient in nutraceuticals, cosmetics (stability enhancer), and synthetic chemistry (chiral building block) .

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